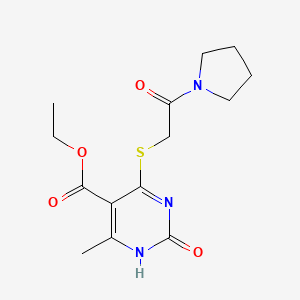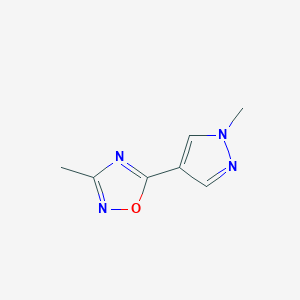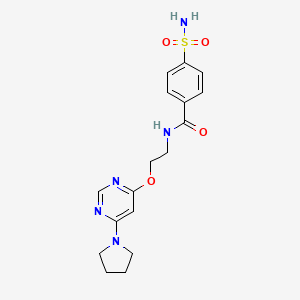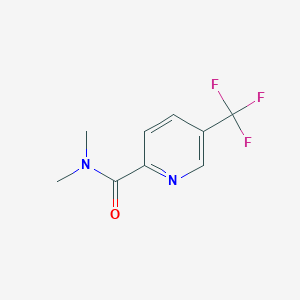
N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives often involve the use of various methods such as direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are largely determined by the presence of the trifluoromethyl group and the pyridine moiety in its structure .Scientific Research Applications
1. Synthesis and Structural Analysis
- N,N-Dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide derivatives have been used in various synthetic and structural studies. For instance, the synthesis and structural characterization of novel interaction products involving related compounds, like 5-trifluoromethyl-pyridine-2-thione with iodine, have been explored, highlighting their potential in developing new chemical entities (Chernov'yants et al., 2011).
2. Chemical Reactions and Interactions
- The compound and its analogs have been a subject of interest in studies exploring their chemical reactivity. For instance, research into the reactions of magnesiated bases on substituted pyridines, including compounds like N-(tert-Butyl)pyridine-2-carboxamide, has provided insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Bonnet et al., 2001).
3. Antitumor Activities
- Research has been conducted on derivatives of this compound for their potential antitumor activities. For example, the synthesis and investigation of antitumor activities of certain derivatives like 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide have been significant in exploring new therapeutic avenues (Xin, 2012).
4. Antituberculosis Agents
- Certain imidazo[1,2-a]pyridine carboxamides bearing this compound moiety have been designed and synthesized as new antitubercular agents. These compounds have shown excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains, indicating their potential in tuberculosis treatment (Wu et al., 2016).
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridines and their derivatives, which include this compound, have been used in the pharmaceutical industry . They are thought to interact with multiple receptors due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that trifluoromethylpyridines and their derivatives have been used in the pharmaceutical industry , suggesting that they may interact with various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21818 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It’s known that trifluoromethylpyridines and their derivatives have been used in the pharmaceutical industry , suggesting that they may have various biological effects.
Action Environment
The compound’s unique physicochemical properties, including the presence of the fluorine atom and the pyridine moiety , may influence its interaction with the environment.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N,N-dimethyl-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-14(2)8(15)7-4-3-6(5-13-7)9(10,11)12/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNWRJIGBBJVKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
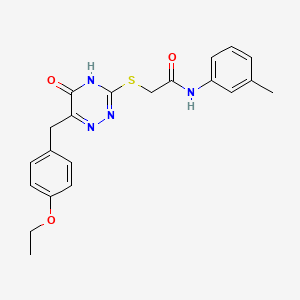
![2-[(2,5-dimethylbenzyl)thio]-3-ethyl-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2420659.png)
![6-phenyl-2-(3-(trifluoromethyl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2420660.png)
![[(7-Methylimidazo[1,2-a]pyrimidin-2-yl)methyl]amine hydrochloride](/img/structure/B2420661.png)
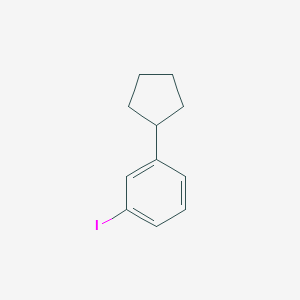

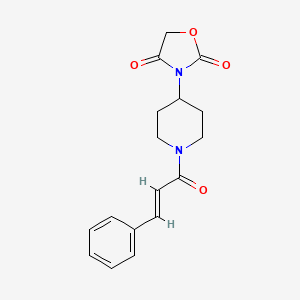
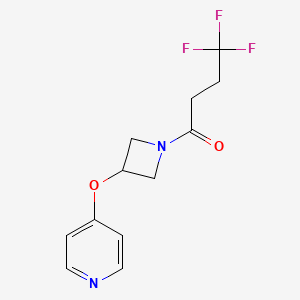
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methylsulfanylbenzamide](/img/structure/B2420672.png)
![2-(5-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-1H-pyrazol-3-yl)-5-methoxyphenol](/img/structure/B2420674.png)
